molecular formula C22H19N9O5S B11517361 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11517361
M. Wt: 521.5 g/mol
InChI Key: YWPAMFMBOCHGQJ-YSURURNPSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as oxadiazole, benzoxazole, triazole, and carbohydrazide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

    Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzoxazole moiety: This step typically involves the reaction of the oxadiazole intermediate with a benzoxazole derivative in the presence of a suitable catalyst.

    Formation of the triazole ring: This step involves the cyclization of the intermediate with a hydrazide derivative under acidic or basic conditions.

    Final condensation reaction: This step involves the condensation of the triazole intermediate with a dimethoxyphenyl derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and sulfanyl groups, using suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Nucleophiles such as amines, thiols, and electrophiles such as alkyl halides under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in biological studies to investigate its effects on various biological systems and pathways.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific enzymes or receptors: This can lead to the inhibition or activation of specific biological pathways.

    Interacting with DNA or RNA: This can lead to changes in gene expression and cellular function.

    Modulating cellular signaling pathways: This can lead to changes in cell behavior and function.

Comparison with Similar Compounds

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide can be compared with other similar compounds, such as:

    1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and may have similar chemical and biological properties.

    Benzoxazole derivatives: These compounds share the benzoxazole ring and may have similar chemical and biological properties.

    Triazole derivatives: These compounds share the triazole ring and may have similar chemical and biological properties.

The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide lies in its combination of multiple functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C22H19N9O5S

Molecular Weight

521.5 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzoxazol-2-ylsulfanylmethyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C22H19N9O5S/c1-33-16-8-7-12(9-17(16)34-2)10-24-27-21(32)18-14(31(30-26-18)20-19(23)28-36-29-20)11-37-22-25-13-5-3-4-6-15(13)35-22/h3-10H,11H2,1-2H3,(H2,23,28)(H,27,32)/b24-10+

InChI Key

YWPAMFMBOCHGQJ-YSURURNPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)CSC4=NC5=CC=CC=C5O4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)CSC4=NC5=CC=CC=C5O4)OC

Origin of Product

United States

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